![molecular formula C20H25N3O2S3 B2863281 N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260993-69-8](/img/structure/B2863281.png)
N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a thiophen-2-yl group, and an acetamide group. The “N-butyl-N-ethyl” part of the name suggests that the nitrogen atom in the compound is bonded to both a butyl and an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-2-yl group, for example, is a bicyclic structure with sulfur and nitrogen atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .Scientific Research Applications
Synthesis and Chemical Applications
Research in chemical synthesis often focuses on the development of new methods for creating compounds with potential therapeutic applications. For example, studies have shown the synthesis of thiazoles and their derivatives, highlighting their antimicrobial activities against various bacterial and fungal isolates (Wardkhan et al., 2008). Similarly, efforts in synthesizing bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs reveal their role as potent and selective allosteric inhibitors of kidney-type glutaminase, with implications for cancer therapy (Shukla et al., 2012).
Pharmacological Evaluation
The pharmacological evaluation of synthesized compounds is crucial for determining their potential as therapeutic agents. For instance, studies on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer activity against human cancer cell lines, indicating their potential as antitumor agents (Hafez & El-Gazzar, 2017). Another study highlighted the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates, showcasing their inhibitory activity against dihydrofolate reductase, a key enzyme in the folate pathway, indicating their potential application in treating opportunistic infections in immunocompromised patients (Gangjee et al., 2007).
Antimicrobial Applications
The antimicrobial properties of novel chemical compounds are of significant interest for developing new therapeutic agents. Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety has revealed potential antibacterial applications, with several compounds showing high activity against bacterial strains (Azab et al., 2013). This highlights the ongoing efforts to explore novel compounds for antimicrobial uses.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-butyl-N-ethyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S3/c1-3-5-10-22(4-2)17(24)14-28-20-21-16-9-13-27-18(16)19(25)23(20)11-8-15-7-6-12-26-15/h6-7,9,12-13H,3-5,8,10-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKYLLJMKXVURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CSC1=NC2=C(C(=O)N1CCC3=CC=CS3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.